molecular formula C19H19NO5S2 B2686443 N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide CAS No. 896322-93-3

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide

Numéro de catalogue B2686443
Numéro CAS: 896322-93-3
Poids moléculaire: 405.48
Clé InChI: GYIGGEXDWQXCAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide, also known as FSE-287, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSE-287 belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on certain enzymes and biological pathways.

Mécanisme D'action

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest. This compound has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase IX and XI, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It has also been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations, including its poor solubility in water and its instability in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other anti-cancer agents. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal histone acetylation patterns. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Méthodes De Synthèse

The synthesis of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-furyl magnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride and N,N-diisopropylethylamine to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Applications De Recherche Scientifique

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Propriétés

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-15-9-11-17(12-10-15)27(23,24)20-14-19(18-8-5-13-25-18)26(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIGGEXDWQXCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.